molecular formula C13H11N3O5S2 B15007136 3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-(furan-2-yl)propanoic acid

3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-(furan-2-yl)propanoic acid

Cat. No.: B15007136
M. Wt: 353.4 g/mol
InChI Key: HFUKQQPASJRFPB-UHFFFAOYSA-N
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Description

3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-(furan-2-yl)propanoic acid is a complex organic compound that features a benzothiadiazole moiety, a furan ring, and a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-(furan-2-yl)propanoic acid typically involves multiple steps, starting with the preparation of the benzothiadiazole core. The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur and nitrous acid. The furan ring is then introduced through a coupling reaction, followed by the addition of the propanoic acid group via a condensation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-(furan-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-(furan-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-(furan-2-yl)propanoic acid involves its interaction with specific molecular targets. The benzothiadiazole moiety is known for its strong electron-withdrawing properties, which can influence the electronic properties of the compound. This can lead to interactions with enzymes or receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-(furan-2-yl)propanoic acid is unique due to the combination of its benzothiadiazole and furan moieties, which confer distinct electronic and photoluminescent properties. This makes it particularly valuable in the development of advanced materials for organic electronics and as a potential therapeutic agent .

Properties

Molecular Formula

C13H11N3O5S2

Molecular Weight

353.4 g/mol

IUPAC Name

3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-(furan-2-yl)propanoic acid

InChI

InChI=1S/C13H11N3O5S2/c17-12(18)7-9(10-4-2-6-21-10)16-23(19,20)11-5-1-3-8-13(11)15-22-14-8/h1-6,9,16H,7H2,(H,17,18)

InChI Key

HFUKQQPASJRFPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC(CC(=O)O)C3=CC=CO3

Origin of Product

United States

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